molecular formula C11H13ClN2O2 B11946641 1-Acetyl-3-(4-chlorophenyl)-1-ethylurea CAS No. 100126-39-4

1-Acetyl-3-(4-chlorophenyl)-1-ethylurea

Cat. No.: B11946641
CAS No.: 100126-39-4
M. Wt: 240.68 g/mol
InChI Key: RKSBZTLNZPUAQM-UHFFFAOYSA-N
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Description

1-Acetyl-3-(4-chlorophenyl)-1-ethylurea is a urea derivative characterized by a central urea moiety (-NH-C(=O)-NH-) substituted with an acetyl group (-COCH₃), a 4-chlorophenyl ring, and an ethyl group (-CH₂CH₃). Urea derivatives are known for their hydrogen-bonding capabilities, which influence their crystallinity, solubility, and biological interactions . The 4-chlorophenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, contributing to lipophilicity and electronic effects .

Properties

CAS No.

100126-39-4

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

N-[(4-chlorophenyl)carbamoyl]-N-ethylacetamide

InChI

InChI=1S/C11H13ClN2O2/c1-3-14(8(2)15)11(16)13-10-6-4-9(12)5-7-10/h4-7H,3H2,1-2H3,(H,13,16)

InChI Key

RKSBZTLNZPUAQM-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)C)C(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3-(4-chlorophenyl)-1-ethylurea typically involves the reaction of 4-chloroaniline with ethyl isocyanate, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-(4-chlorophenyl)-1-ethylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

1-Acetyl-3-(4-chlorophenyl)-1-ethylurea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(4-chlorophenyl)-1-ethylurea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with 4-Chlorophenyl Substituents
Compound Name Molecular Formula Key Substituents Molecular Weight Biological Activity/Properties Synthesis Method References
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea C₁₂H₁₀ClN₃O 4-Chlorophenyl, 4-pyridinyl 247.68 Potential H-bonding due to pyridinyl N Not specified
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea C₁₄H₁₀ClF₃N₂O₂ 4-Chloro-3-CF₃, 4-hydroxyphenyl 330.69 High polarity due to -OH and -CF₃ groups Reflux with DABCO in MeCN
1-(1-Naphthalenylsulfonyl)-3-(4-chlorophenyl)urea C₁₇H₁₃ClN₂O₃S 1-Naphthalenylsulfonyl, 4-chlorophenyl 360.81 Enhanced electron-withdrawing effects Not specified

Key Observations :

  • Bulky groups like naphthalenylsulfonyl reduce solubility but improve receptor-binding specificity.
  • Synthetic Routes : Many derivatives are synthesized via condensation reactions (e.g., hydrazine with ketones or carbamate intermediates ).
Pyrazoline Derivatives with 4-Chlorophenyl Groups
Compound Name Molecular Formula Key Features Dihedral Angles (Pyrazoline vs. Substituents) Applications References
1-Acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline C₁₇H₁₅ClN₂O Acetyl, 4-chlorophenyl, 4-methylphenyl 18.19° (vs. 4-chlorophenyl) Antifungal, antiviral activities
1-Acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline C₁₇H₁₄ClFN₂O Acetyl, 4-chlorophenyl, 4-fluorophenyl 18.19° (vs. 4-chlorophenyl), 83.51° (vs. 4-fluorophenyl) Monoamine oxidase inhibition

Key Observations :

  • Structural Geometry: Dihedral angles between the pyrazoline ring and substituents influence molecular packing and crystal stability. For example, the 83.51° angle in creates a non-planar structure, reducing π-π stacking interactions.
  • Bioactivity : Pyrazoline derivatives exhibit antimicrobial and enzyme-inhibitory properties due to the acetyl group’s electron-withdrawing effects and aryl substituents’ lipophilicity .

Physicochemical and Functional Comparisons

Hydrogen Bonding and Crystal Packing
  • 1-Acetyl-3-(4-chlorophenyl)-1-ethylurea : The acetyl and ethyl groups may form weak C–H⋯O interactions, similar to pyrazoline derivatives .
  • 1-(4-Chlorophenyl)-3-(4-pyridinyl)urea : The pyridinyl N atom facilitates stronger N–H⋯N hydrogen bonds, enhancing crystallinity .
  • 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea : The -OH group participates in O–H⋯O bonds, improving thermal stability .
Thermodynamic Properties

Density Functional Theory (DFT) studies on pyrazoline derivatives reveal that substituents like 4-chlorophenyl increase molecular rigidity, reducing entropy (ΔS). Acetyl groups lower the heat capacity (Cₚ) compared to bulkier substituents.

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